3-Fluoro-4-nitrobenzoic acid
Description
Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Candidates
3-Fluoro-4-nitrobenzoic acid is a key starting material in the multi-step synthesis of numerous active pharmaceutical ingredients (APIs). pharmaoffer.comnbinno.com Its utility spans across various therapeutic areas, highlighting its importance in drug discovery and development pipelines. nbinno.comarborpharmchem.com The compound's reactive nature allows for its incorporation into a variety of molecular frameworks, leading to the generation of new chemical entities with potential therapeutic value. arborpharmchem.com
A significant application of this compound is in the synthesis of non-nucleoside inhibitors, such as ABT-072. nbinno.comchemicalbook.compharmaffiliates.comusbio.netusbio.net ABT-072 is an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. nbinno.comchemicalbook.compharmaffiliates.comusbio.netusbio.net The synthesis of ABT-072 utilizes this compound as a key intermediate, demonstrating the compound's direct contribution to the development of antiviral agents. nbinno.comchemicalbook.com
Research has pointed to the use of this compound in the creation of compounds with potential anti-inflammatory and analgesic properties. For instance, it has been used as a starting material in the synthesis of soluble epoxide hydrolase inhibitors, which are being investigated for the treatment of inflammatory diseases and neuropathic pain. nih.govescholarship.org The synthesis of these inhibitors often involves the acylation of various amine-containing scaffolds with an activated form of this compound, followed by reduction of the nitro group to an amine, which can then be further functionalized. nih.govescholarship.org
| Starting Material | Key Reaction Step | Resulting Intermediate Class | Therapeutic Target |
|---|---|---|---|
| This compound | Acylation of piperidine (B6355638) derivatives | Substituted piperidines | Soluble epoxide hydrolase |
| This compound | Acylation of 1,4-diazepane derivatives | Substituted diazepanes | Soluble epoxide hydrolase |
Beyond its role in HCV inhibitors, this compound and its derivatives are instrumental in the synthesis of other antiviral and anticancer agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. researchgate.netnumberanalytics.com For example, fluorinated nucleoside analogues have shown promise as antiviral and anticancer therapeutics, and the strategic introduction of fluorine, often facilitated by precursors like this compound, is a key aspect of their design. mdpi.comnih.govnih.gov The nitro group can be reduced to an amine, providing a versatile handle for further synthetic modifications to build complex heterocyclic systems common in many anticancer and antiviral drugs.
The development of new treatments for cardiovascular diseases also benefits from the use of specialized chemical intermediates like this compound. arborpharmchem.com This compound is utilized to target specific pathways involved in cardiovascular disease. arborpharmchem.com While specific drug candidates are often proprietary, the inclusion of this intermediate in synthetic strategies underscores its value in creating novel chemical entities for this therapeutic area. arborpharmchem.com
Development of Fluorinated Drug Candidates
The incorporation of fluorine into drug molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comucd.ienih.gov this compound serves as a valuable source of a fluorinated aromatic ring for the synthesis of such candidates.
| Property | Impact of Fluorine | Rationale |
|---|---|---|
| Metabolic Stability | Increased | Stronger C-F bond resists enzymatic cleavage |
| Bioavailability | Often Improved | Enhanced metabolic stability and membrane permeability |
| Lipophilicity | Altered | Can be fine-tuned to optimize absorption and distribution |
| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with the target protein |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZBIQSKLXJFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960737 | |
| Record name | 3-Fluoro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-21-4 | |
| Record name | 3-Fluoro-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 403-21-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUORO-4-NITROBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization
Established Synthetic Routes to 3-Fluoro-4-nitrobenzoic Acid
The traditional synthesis of this compound has primarily relied on two main strategies: the oxidation of appropriately substituted precursors and the nitration of fluorinated benzoic acid derivatives.
Oxidation Reactions of Related Fluorinated Nitrobenzyl Alcohols and Nitrotoluenes
A common and well-documented route to this compound involves the oxidation of either 3-fluoro-4-nitrotoluene (B108573) or 3-fluoro-4-nitrobenzyl alcohol. These methods leverage the relative ease of oxidizing a methyl or alcohol group to a carboxylic acid.
One established method involves the oxidation of 2-fluoro-4-methyl-1-nitrobenzene (an isomer of 3-fluoro-4-nitrotoluene) using a strong oxidizing agent such as potassium dichromate in the presence of concentrated sulfuric acid and glacial acetic acid. acs.org The reaction mixture is heated to facilitate the conversion, and upon cooling and extraction, yields this compound. acs.org Another approach utilizes sodium dichromate in water with concentrated sulfuric acid to oxidize 3-fluoro-4-nitrotoluene. slideshare.net
Alternatively, 3-fluoro-4-nitrobenzyl alcohol can be oxidized to the corresponding carboxylic acid. chemicalbook.com A typical procedure employs Jones reagent, a solution of chromic acid and sulfuric acid in acetone. researchgate.netchemicalbook.com The reaction is generally carried out at low temperatures, such as on an ice bath, to control the exothermic nature of the oxidation. researchgate.netchemicalbook.com Following the reaction, a quenching agent like isopropanol (B130326) is added, and the product is isolated through extraction and purification. researchgate.netchemicalbook.com A similar oxidation of 3-fluoro-4-nitrobenzyl bromide in the presence of calcium carbonate has also been reported to yield the desired acid. slideshare.net
| Starting Material | Oxidizing Agent(s) | Solvent(s) | Key Conditions | Reported Yield | Reference(s) |
| 2-Fluoro-4-methyl-1-nitrobenzene | Potassium dichromate, Sulfuric acid | Acetic acid | Heated to 120°C for 2 hours | 83% | acs.orgslideshare.net |
| 3-Fluoro-4-nitrotoluene | Sodium dichromate, Sulfuric acid | Water | Stirred at room temperature | Not specified | slideshare.net |
| 3-Fluoro-4-nitrobenzyl alcohol | Jones reagent (Chromic acid, Sulfuric acid) | Acetone | 0°C | 92% | researchgate.netchemicalbook.com |
| 3-Fluoro-4-nitrobenzyl bromide | Calcium carbonate | Water, 1,4-Dioxane | Refluxed overnight | 83% | slideshare.net |
Alternative Nitration Strategies for Fluorinated Benzoic Acid Precursors
An alternative to the oxidation of a pre-functionalized ring is the direct nitration of a fluorinated benzoic acid. This approach can be advantageous if the starting fluorobenzoic acid is readily available. For instance, the nitration of 4-fluorobenzoic acid can lead to the formation of nitro-substituted fluorobenzoic acids.
A representative procedure involves the treatment of 4-fluorobenzoic acid with a mixture of nitric acid and concentrated sulfuric acid at low temperatures. soton.ac.uk The reaction is typically stirred for an extended period to ensure complete nitration before being quenched by pouring it over ice. soton.ac.uk While this specific example yields 3-nitro-4-fluorobenzoic acid, a structural isomer of the target compound, the principle of electrophilic aromatic substitution on a fluorinated benzoic acid core is a key synthetic strategy. soton.ac.uk The directing effects of the fluorine and carboxylic acid groups on the aromatic ring are crucial in determining the regioselectivity of the nitration. The nitration of 3-fluorobenzoic acid itself would be another logical, though potentially less regioselective, route to the desired product.
Advanced Synthetic Approaches and Green Chemistry Principles
In recent years, there has been a significant push towards developing more sustainable and efficient chemical processes. This has led to the exploration of catalytic methods, continuous flow technologies, and other green chemistry strategies for the synthesis of this compound.
Catalytic Methods in the Synthesis of this compound
Catalytic approaches offer the potential for milder reaction conditions, higher selectivity, and reduced waste generation compared to stoichiometric oxidation methods. Research into the catalytic oxidation of nitrotoluenes, which are precursors to nitrobenzoic acids, has shown promise.
For example, the liquid-phase oxidation of p-nitrotoluene using air as the oxidant has been demonstrated with a cobalt phthalocyanine (B1677752) catalyst in a basic medium. acs.org This method achieved high selectivity at moderate temperatures and pressures. acs.org Other studies have explored the use of N-hydroxyphthalimide (NHPI) analogues as key catalysts for the aerobic oxidation of nitrotoluenes. researchgate.net These metal-free systems, or those combined with catalytic amounts of metals like cobalt and manganese, can efficiently convert nitrotoluenes to the corresponding nitrobenzoic acids under an oxygen atmosphere. researchgate.net The use of biomimetic catalysts, such as substituted iron porphyrins, has also been investigated for the green synthesis of nitrobenzoic acids from nitrotoluenes. researchgate.net Phase transfer catalysis, which facilitates the reaction between reactants in different phases, represents another catalytic strategy that can be applied to oxidation reactions, potentially offering milder conditions and improved reaction rates. slideshare.netyoutube.comslideshare.net
Continuous Flow Processes for Scalable Research and Production
Continuous flow chemistry has emerged as a powerful tool for improving the safety, efficiency, and scalability of chemical reactions, particularly for highly exothermic processes like nitration. vapourtec.com The use of microreactors or other flow devices allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. soton.ac.ukbeilstein-journals.org
While specific details on the continuous flow synthesis of this compound are not extensively published, the principles have been successfully applied to the nitration of other aromatic compounds, including substituted benzoic acids. soton.ac.uk A continuous flow process for aromatic nitration typically involves pumping the substrate and the nitrating agent (e.g., a mixture of nitric and sulfuric acids) through a temperature-controlled reactor. soton.ac.ukbeilstein-journals.org The rapid mixing and superior heat transfer in these systems can mitigate the formation of hazardous byproducts and allow for safer operation at higher temperatures, thus accelerating the reaction. soton.ac.uk This technology holds significant potential for the large-scale, on-demand production of this compound with improved process safety and efficiency. vapourtec.com
Exploration of Sustainable Synthesis and Environmental Impact Reduction Strategies
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of this compound, this involves addressing the hazardous nature of traditional nitrating and oxidizing agents and reducing waste.
Traditional nitration with mixed acids generates significant acidic waste, and the reactions can be hazardous. researchgate.net Research is focused on developing greener nitrating agents, such as dinitrogen pentoxide (N₂O₅), which can be used in near-stoichiometric amounts, thereby reducing acidic waste. beilstein-journals.org The use of greener solvents is another key aspect. For instance, replacing traditional organic solvents with more environmentally benign alternatives like aqueous ethanol (B145695) or cyclopentyl methyl ether (CPME) in oxidation reactions is being explored. researchgate.netgoogle.com
Purification Techniques and Purity Assessment in Research-Grade Synthesis
The production of research-grade this compound necessitates meticulous purification to remove starting materials, byproducts, and other impurities. Following synthesis, which can involve methods such as the oxidation of 3-fluoro-4-nitrotoluene or 3-fluoro-4-nitrobenzyl alcohol, a multi-step purification and analysis workflow is typically employed. nbinno.comprepchem.com
Purification Techniques
The primary methods for purifying crude this compound to a high-purity standard include recrystallization and column chromatography.
Recrystallization: This is a fundamental and widely used technique for the purification of solid compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities should either be highly soluble or insoluble at all temperatures. For this compound, several solvent systems have been reported to be effective. A common method involves trituration with hexane (B92381) to remove non-polar impurities. Another approach utilizes a mixed solvent system of water, ether, and methylene (B1212753) chloride to effectively wash away certain impurities. google.com The process generally involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is the method of choice. Flash column chromatography, a rapid variant that uses pressure to accelerate solvent flow, is particularly common in research settings. membrane-solutions.commit.edu The selection of the stationary phase and the eluent (mobile phase) is crucial for effective separation. While specific eluent systems for this compound are often determined empirically using techniques like thin-layer chromatography (TLC), a general approach for acidic compounds may involve the use of a solvent gradient, often a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. rochester.edu For acidic compounds, the addition of a small amount of acetic acid to the eluent can sometimes improve the separation by preventing tailing of the compound on the silica (B1680970) gel. rochester.edu Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers an even higher degree of purification for obtaining research-grade material. nih.gov
| Purification Technique | Key Parameters | Typical Application for this compound |
| Recrystallization | Solvent Selection, Cooling Rate | Removal of major impurities after initial synthesis. Solvents like hexane and mixtures of water, ether, and methylene chloride are used. google.com |
| Flash Column Chromatography | Stationary Phase (e.g., Silica Gel), Eluent System (e.g., Hexane/Ethyl Acetate) | Separation of closely related impurities. Eluent polarity is optimized based on TLC analysis. membrane-solutions.commit.edurochester.edu |
| Preparative HPLC | Column (e.g., C18), Mobile Phase (e.g., Acetonitrile (B52724)/Water with additives) | Final polishing step to achieve very high purity for demanding applications. nih.gov |
Purity Assessment
A combination of analytical techniques is employed to confirm the purity of the synthesized this compound and to identify and quantify any residual impurities.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound. bldpharm.com Reverse-phase columns, such as C18, are frequently used. acs.org The mobile phase typically consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, often with additives like formic acid or triethylamine (B128534) to improve peak shape. acs.org Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique. Due to the low volatility of the carboxylic acid, derivatization, such as silylation, is often necessary before analysis. youtube.commdpi.com This process replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. youtube.com
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation and purity assessment. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For this compound, spectra are often recorded in deuterated solvents like DMSO-d₆. The chemical shifts and coupling constants in the NMR spectrum are unique to the compound and can be used to identify it and detect the presence of impurities.
Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A pure compound will have a sharp and well-defined melting point range. Impurities tend to depress and broaden the melting point range. For this compound, a typical melting point is around 174-175°C. nbinno.com
| Analytical Technique | Information Obtained | Typical Parameters for this compound |
| HPLC | Purity, Impurity Profile | Column: C18; Mobile Phase: Acetonitrile/Water with additives like formic acid. bldpharm.comacs.org |
| GC-MS | Purity, Impurity Identification | Requires derivatization (e.g., silylation). youtube.commdpi.com |
| ¹H and ¹³C NMR | Structural Confirmation, Purity | Solvent: DMSO-d₆. Provides characteristic chemical shifts and coupling constants. |
| Aqueous Acid-Base Titration | Assay (Overall Purity) | Titration with a standardized base. bldpharm.com |
| Melting Point | Purity Indication | Expected range for pure compound: ~174-175°C. nbinno.com |
Potential Impurities: A key aspect of purity assessment is the identification of potential process-related impurities. In the synthesis of this compound, these can include unreacted starting materials and byproducts from side reactions. For instance, if the synthesis starts from m-fluorotoluene, incomplete oxidation could leave residual starting material. Isomeric impurities, such as 3-fluoro-6-nitrophenol, can also be formed depending on the synthetic route. google.com The analytical methods described above are crucial for detecting and quantifying such impurities to ensure the final product meets the stringent requirements for research-grade applications.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for synthetic modification, enabling the formation of various derivatives.
The conversion of 3-Fluoro-4-nitrobenzoic acid to its corresponding esters is a fundamental reaction, typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and removal of water can drive it toward the ester product truman.edu.
While specific kinetic studies for this compound are not extensively detailed in the available literature, the kinetics are influenced by factors typical for Fischer esterification, including the nature of the alcohol, temperature, and catalyst concentration. The electron-withdrawing nitro and fluoro groups can influence the electrophilicity of the carboxyl carbon, potentially affecting reaction rates compared to unsubstituted benzoic acid.
Table 1: Typical Conditions for Esterification of Nitrobenzoic Acids
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | This compound, Alcohol (e.g., Methanol (B129727), Ethanol) | Formation of the corresponding ester |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, activating the carboxyl carbon |
| Temperature | Reflux | Provides energy to overcome the activation barrier |
| Reaction Control | Removal of water (e.g., azeotropic distillation) | Shifts the equilibrium towards the product side google.com |
The formation of an amide bond from the carboxylic acid moiety is a crucial transformation, often employed in the synthesis of more complex molecules. This compound can be used as a reagent in the synthesis of peptidomimetics biosynth.com. Direct reaction with an amine is generally inefficient and requires the activation of the carboxylic acid. This is achieved using a variety of peptide coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Common coupling reagents include carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU and HBTU researchgate.netresearchgate.net. These methods proceed under mild conditions, which is critical for synthesizing complex molecules and peptides rsc.org.
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | EDC, DIC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |
| Uronium/Aminium Salts | HATU, HBTU | Forms an activated ester that readily reacts with amines. |
| Phosphonium Salts | PyBOP | Activates the carboxylic acid to facilitate amine coupling. |
| Other | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to an acyl chloride first (see 3.1.3). |
For reactions requiring a more reactive carboxylic acid derivative, this compound can be converted into its acyl halide, most commonly 3-fluoro-4-nitrobenzoyl chloride. This is typically accomplished by treating the carboxylic acid with a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents convert the carboxylic acid into a highly electrophilic acyl chloride, which can then readily react with a wide range of nucleophiles to form esters, amides, and other derivatives under milder conditions than the parent acid sigmaaldrich.comsemanticscholar.org. The formation of fluorinated m-nitrobenzoyl chlorides is a known synthetic process google.com.
Reactivity of the Nitro Group
The nitro group profoundly influences the molecule's electronic properties and serves as a key functional handle for further transformations.
The reduction of the nitro group to an amino group is one of the most significant reactions of this compound, yielding the valuable synthetic intermediate 3-Fluoro-4-aminobenzoic acid. This transformation can be achieved using various reducing systems.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum is a clean and efficient method organic-chemistry.org.
Metal/Acid Systems: Classic methods involve the use of metals like Tin (Sn) or Iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
Other Reagents: Other reducing agents such as sodium bisulfite (NaHSO₃) have also been employed organic-chemistry.org.
The mechanism of nitro group reduction is a multi-step process involving the transfer of six electrons nih.gov. The reaction is generally believed to proceed through intermediate species. The classical Haber-Lukashevich scheme describes the pathway via nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed researchgate.net. The specific intermediates can sometimes be isolated by carefully controlling the reaction conditions nih.govnih.gov. The rate of reduction can be influenced by substituents on the aromatic ring; electron-withdrawing groups, such as the carboxylic acid group present in this molecule, can affect the reaction rate orientjchem.org.
Table 3: Selected Reducing Agents for Conversion of Nitroarenes to Anilines
| Reagent System | Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol (B145695) solvent, room temp. | High efficiency, clean reaction. |
| Sn / conc. HCl | Heating | A classic, robust method. |
| Fe / Acetic Acid | Heating | Milder than Sn/HCl, often used for selective reductions. |
The electronic structure of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of the strongly electron-withdrawing nitro group, positioned para to the fluorine atom, drastically alters this reactivity wikipedia.org.
The nitro group activates the ring towards nucleophilic attack by:
Inductive and Resonance Withdrawal: It pulls electron density from the aromatic ring, making the ring carbons, particularly the one bonded to the fluorine (the ipso-carbon), electrophilic.
Stabilization of the Intermediate: During an SNAr reaction, the nucleophile attacks the ipso-carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The nitro group effectively stabilizes this intermediate by delocalizing the negative charge through resonance wikipedia.orgpressbooks.pub.
In this reaction, the fluorine atom acts as the leaving group. Despite the high strength of the C-F bond, the rate-determining step in SNAr is typically the initial attack of the nucleophile, which is accelerated by the electron-withdrawing fluorine and nitro groups masterorganicchemistry.com. A wide variety of nucleophiles (e.g., alkoxides, amines, thiols) can displace the fluoride (B91410) ion, making this a versatile method for introducing new functional groups onto the aromatic ring.
Role of the Fluorine Atom in Directing Reactivity and Electronic Effects
The presence of a fluorine atom at the 3-position of 4-nitrobenzoic acid introduces significant electronic effects that profoundly influence the molecule's reactivity. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I), while the presence of lone pairs on the fluorine atom leads to a weaker, electron-donating resonance effect (+M). The interplay of these two opposing effects governs the regioselectivity of electrophilic aromatic substitutions and the acidity of the carboxylic acid group.
Influence on Regioselectivity and Reaction Rates in Aromatic Substitutions
The combined influence of these groups on an incoming electrophile can be predicted by considering their relative directing strengths. Both the nitro and carboxylic acid groups strongly direct incoming electrophiles to the positions meta to them. The fluorine atom directs to its ortho and para positions. In this compound, the positions ortho and para to the fluorine are also ortho or meta to the nitro and carboxylic acid groups. The powerful meta-directing influence of the nitro and carboxylic acid groups, coupled with the deactivating nature of all three substituents, generally makes further electrophilic aromatic substitution on this ring challenging.
When considering the reaction rates, the presence of three electron-withdrawing groups (fluoro, nitro, and carboxyl) significantly deactivates the aromatic ring towards electrophilic attack. This deactivation results in slower reaction rates compared to benzene (B151609) or monosubstituted benzoic acids.
Impact on Acidity and Intramolecular Hydrogen Bonding Interactions
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. In this compound, both the fluorine atom and the nitro group are electron-withdrawing.
The strong -I effect of the fluorine atom at the meta position to the carboxyl group effectively withdraws electron density from the ring, which in turn stabilizes the carboxylate anion. This effect is compounded by the potent electron-withdrawing nature of the nitro group at the para position. Consequently, this compound is a stronger acid than both benzoic acid and 4-nitrobenzoic acid. The predicted pKa value for this compound is approximately 3.08, which is lower than that of benzoic acid (4.20) and 4-nitrobenzoic acid (3.44), indicating its enhanced acidity.
Table 1: Comparison of pKa Values
| Compound | pKa |
|---|---|
| Benzoic Acid | 4.20 |
| 4-Nitrobenzoic Acid | 3.44 |
Note: The pKa value for this compound is a predicted value.
The potential for intramolecular hydrogen bonding between the fluorine atom and the carboxylic acid proton exists. However, due to the meta-positioning of the fluorine atom relative to the carboxylic acid group, a stable six-membered ring, which is common for intramolecular hydrogen bonds in ortho-substituted benzoic acids, cannot be formed. Spectroscopic studies, particularly using NMR and IR spectroscopy, can provide definitive evidence for the presence and strength of any such interactions. The O-H stretch in the infrared spectrum would be expected to show a shift or broadening if significant intramolecular hydrogen bonding is present. Similarly, in ¹H and ¹⁹F NMR spectroscopy, through-space coupling between the carboxylic proton and the fluorine atom would be indicative of their proximity due to hydrogen bonding. mdpi.comuni-regensburg.de
Advanced Reaction Pathways and Novel Transformations
This compound serves as a versatile building block in organic synthesis, enabling access to a variety of complex molecules through advanced reaction pathways. The presence of multiple functional groups, including a carboxylic acid, a nitro group, and a carbon-fluorine bond, allows for a range of transformations.
Transition Metal-Catalyzed Coupling Reactions Involving this compound
The aromatic ring of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally strong and less reactive in cross-coupling reactions compared to C-Br or C-I bonds, under specific catalytic conditions, it can be activated. More commonly, the carboxylic acid group can be converted to other functionalities, or the nitro group can be reduced to an amine, which can then participate in coupling reactions.
Commonly employed palladium-catalyzed reactions include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. While direct coupling at the C-F bond is challenging, derivatives of this compound, where the carboxylic acid is converted to a more reactive group, could potentially undergo this reaction.
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reactivity of the C-F bond is a consideration.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.orgbeilstein-journals.org This reaction is particularly useful for introducing amino groups onto the aromatic ring.
The specific conditions for these reactions, including the choice of catalyst, ligand, and base, are crucial for achieving successful coupling with fluorinated and nitrated substrates.
Cyclization Reactions Leading to Heterocyclic Frameworks
The functional groups of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. A key transformation is the reduction of the nitro group to an amino group, yielding 4-amino-3-fluorobenzoic acid. This anthranilic acid derivative is a versatile intermediate for the construction of fused heterocyclic systems.
Synthesis of Quinazolinones: 4-Amino-3-fluorobenzoic acid can be reacted with various reagents to form quinazolinone derivatives. For example, condensation with an appropriate acyl chloride followed by dehydration can lead to the formation of a benzoxazinone (B8607429) intermediate, which upon reaction with an amine, yields the corresponding quinazolinone. nih.govorganic-chemistry.orgnih.gov
Synthesis of Benzoxazinones: The intermediate 4-amino-3-fluorobenzoic acid can also be directly used to synthesize benzoxazinone derivatives through cyclization reactions with appropriate carbonyl compounds or their equivalents. nih.govorganic-chemistry.org
These cyclization reactions provide access to a diverse range of heterocyclic structures with potential biological activities, highlighting the utility of this compound as a starting material in the synthesis of complex organic molecules. tantuchemicals.com
Derivatives and Analogues: Synthesis and Structure Activity Relationship Studies
Synthesis of Novel Fluorinated Benzoic Acid Derivatives
The inherent reactivity of 3-fluoro-4-nitrobenzoic acid allows for the synthesis of a diverse array of derivatives through modifications at its key functional groups.
Nitro-Reduced Analogues and Amine-Derived Compounds
A primary and highly significant transformation of this compound involves the reduction of its nitro group to an amine. This reaction yields 4-amino-3-fluorobenzoic acid, a critical intermediate in the synthesis of numerous biologically active molecules. The reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride. chemicalbook.com
The resulting amino group is nucleophilic and can participate in a wide range of subsequent reactions. For instance, it can be acylated to form amides or undergo diazotization followed by substitution to introduce a variety of functional groups. These amine-derived compounds are pivotal in the synthesis of benzimidazoles, which have shown promise as antimicrobial, opioid, antipsychotic, and antihistamine agents. nbinno.comossila.com
Halogenated Variants and Their Synthetic Routes
The aromatic ring of this compound can be further functionalized through additional halogenation reactions. The directing effects of the existing substituents (fluoro, nitro, and carboxyl groups) influence the position of the incoming halogen. For example, the nitration of 3-chloro-4-fluorobenzoic acid can yield 3-chloro-5-fluoro-4-nitrobenzoic acid, demonstrating the introduction of an additional chlorine atom to the fluoronitrobenzoic acid scaffold.
The synthesis of these halogenated variants often involves electrophilic aromatic substitution reactions, where the choice of halogenating agent and reaction conditions are crucial for achieving the desired regioselectivity. These multi-halogenated derivatives serve as valuable intermediates in the synthesis of complex molecules where precise control over the substitution pattern is essential for biological activity.
Derivatives with Modified Carboxylic Acid Functionality (e.g., esters, amides, nitriles)
The carboxylic acid group of this compound is readily converted into other functional groups, significantly expanding the range of accessible derivatives.
Esters: Esterification is a common modification, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. ossila.com This transformation is useful for altering the solubility and pharmacokinetic properties of the parent molecule.
Amides: Amide derivatives are synthesized by coupling the carboxylic acid with an amine. This reaction is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N-hydroxybenzotriazole (HOBt). nih.gov The resulting amides are prevalent in many pharmaceutical compounds due to their stability and ability to participate in hydrogen bonding. This compound has been utilized in the synthesis of peptidomimetics through the formation of amide bonds. biosynth.comresearchgate.net
Nitriles: The carboxylic acid can be converted to a nitrile group through a multi-step process. One reported method involves the conversion of the corresponding amine to a diazonium salt, which is then treated with a cyanide source. google.comgoogleapis.com Nitriles are valuable functional groups that can participate in various chemical transformations or act as key interacting moieties in biologically active molecules.
Investigation of Structure-Reactivity Relationships in Synthetic Derivatives
The electronic properties of the substituents on the benzoic acid ring profoundly influence the reactivity of the molecule and its derivatives. The fluorine atom and the nitro group are both electron-withdrawing, which impacts the acidity of the carboxylic acid and the susceptibility of the aromatic ring to nucleophilic aromatic substitution.
Design and Synthesis of Advanced Functionalized Analogues for Specific Research Applications
The versatility of this compound as a scaffold has been exploited in the design and synthesis of advanced analogues for specific research purposes. For instance, it has been used as a starting material in the synthesis of inhibitors for enzymes like HCV NS5B polymerase. nbinno.comchemicalbook.com
Furthermore, derivatives of this compound have been incorporated into more complex molecular architectures. Aromatic nucleophilic substitution of the fluorine atom with various nucleophiles, such as substituted phenols and thiophenols, has been employed to create elaborate structures. nih.gov These reactions, often followed by reduction of the nitro group and coupling with other moieties, have led to the development of molecules with potential applications in areas such as Toll-like receptor 4 (TLR4) agonism. nih.gov The ability to systematically modify the structure of this compound allows for the fine-tuning of its properties to achieve desired biological activities and to probe molecular interactions in various biological systems.
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
The distinct reactivity of its functional groups makes 3-fluoro-4-nitrobenzoic acid a crucial starting material for the synthesis of intricate molecular structures. It serves as a scaffold upon which significant complexity can be built through sequential, regioselective reactions.
Precursor for Substituted Aromatic and Heteroaromatic Systems
This compound is a key precursor in the synthesis of a wide array of substituted aromatic and heteroaromatic compounds. The presence of the electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various substituents at the 3-position. This reaction is fundamental to creating more elaborate aromatic systems.
Following substitution, the nitro group can be readily reduced to an amine. This newly formed amino group, positioned ortho to the introduced substituent, is a gateway to a multitude of cyclization reactions, leading to the formation of important heterocyclic cores. nbinno.com A prime example is the synthesis of benzimidazoles, a scaffold found in numerous pharmacologically active compounds. biosynth.com The general strategy involves:
Nucleophilic displacement of the fluoride (B91410) with an amine.
Reduction of the nitro group to an aniline (B41778) derivative.
Cyclization with a suitable one-carbon electrophile to form the benzimidazole (B57391) ring.
This reactivity makes the compound an indispensable component in drug discovery and development. biosynth.com For instance, it is a documented starting material for producing various chemical intermediates and dyes. biosynth.com
Intermediate in the Synthesis of Biaryl Compounds
The synthesis of biaryl compounds, structures containing two directly linked aromatic rings, is of great importance in materials science and medicinal chemistry. While direct coupling reactions involving this compound are a subject of ongoing research, its derivatives are instrumental in constructing biaryl linkages. For example, related fluoronitrobenzoic acid isomers are used in solid-phase synthesis to react with a range of functionalized phenols, yielding biaryl ethers.
More specifically, derivatives of this compound are employed in the synthesis of complex biaryl amides. These molecules have shown potential as inhibitors of the hepatitis C virus (HCV). The synthetic route typically involves coupling the carboxylic acid of a 3-fluoro-4-substituted-benzoic acid derivative with a substituted aniline to form the central amide bond, creating a complex biaryl structure.
Utility in Multicomponent Reactions and Combinatorial Chemistry for Library Generation
The demand for large numbers of diverse compounds for high-throughput screening has made combinatorial chemistry an essential tool in drug discovery. This compound is exceptionally well-suited for this purpose, lending itself to both solid-phase and liquid-phase library synthesis. researchgate.netchemicalbook.com
Its ability to be anchored to a solid support via its carboxylic acid group allows for the systematic and parallel synthesis of compound libraries. chemicalbook.com A typical workflow involves:
Immobilizing this compound on a resin.
Performing a nucleophilic aromatic substitution at the C-F bond with a diverse set of nucleophiles.
Reducing the nitro group.
Performing further reactions, such as cyclizations or acylations, to build complexity.
Cleaving the final products from the resin.
This approach has been successfully used to generate libraries of benzimidazoles and trisubstituted biosynth.comusbio.netpharmaffiliates.comtriazino[1,2-a]benzimidazole-2,4(3H,10H)-diones. In one documented method, a resin-bound amino acid was first N-acylated with this compound. Subsequent displacement of the fluoride, reduction of the nitro group, and cyclization steps led to the creation of a diverse library of complex heterocyclic molecules. The compound is also used as a reagent in the synthesis of peptidomimetics, which are molecules designed to mimic peptides. researchgate.net
| Synthesis Type | Scaffold Generated | Key Reactions |
| Liquid-Phase | Benzimidazoles | Nucleophilic Aromatic Substitution, Nitro Reduction, Cyclization |
| Solid-Phase | Triazinobenzimidazolediones | N-Acylation, Fluoro Displacement, Nitro Reduction, Cyclization |
| Solid-Phase | Peptidomimetics | Amide Coupling, Nucleophilic Substitution |
Application in Total Synthesis Strategies of Natural Products and Designed Molecules
Beyond its use in library generation, this compound is a strategic starting material for the synthesis of specific, highly complex designed molecules, particularly pharmaceutical agents. Its utility is showcased in the synthesis of ABT-072, a potent, non-nucleoside inhibitor of the HCV NS5B polymerase, an essential enzyme for viral replication. biosynth.comusbio.netpharmaffiliates.comusbio.net
The synthesis of ABT-072 and related compounds leverages the inherent reactivity of this compound. The synthetic strategy relies on using the fluoronitrobenzoate core to build a complex substituted benzimidazole structure, which is a key pharmacophore of the final drug molecule. The synthesis highlights how this relatively simple starting material can be elaborated through a sequence of reliable and high-yielding reactions to produce a molecule of significant structural complexity and therapeutic importance. biosynth.com
Pharmaceutical and Medicinal Chemistry Research Applications
Development of Fluorinated Drug Candidates
Fluorine as a Bioisostere in Rational Drug Design Approaches
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the use of fluorinated building blocks like 3-fluoro-4-nitrobenzoic acid is central to this approach. chemimpex.com Fluorine's role as a bioisostere—a substituent that mimics another atom or group in size, shape, and electronic character—is particularly valuable. sci-hub.se Its unique properties enable the fine-tuning of a molecule's physicochemical characteristics. sci-hub.se The introduction of a fluorine atom can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic profile. acs.org
There is a significant and growing interest in utilizing various fluoro-functional groups in drug design. sci-hub.se The substitution of hydrogen with fluorine, which is only slightly larger, can block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of a drug. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing binding interactions with biological targets. acs.org The presence of fluorine atoms in the molecular structure can also contribute to enhanced thermal and chemical stability. This strategic use of fluorine-containing moieties represents a significant growth area in the development of novel therapeutics. sci-hub.se
Design and Synthesis of Ligands for Targeted Protein Degradation (e.g., VHL E3 Ubiquitin Ligase Ligands utilizing 3-Fluoro-4-hydroxyproline scaffolds)
A cutting-edge area of drug discovery is targeted protein degradation, which utilizes chimeric molecules, known as PROTACs (Proteolysis-Targeting Chimeras), to eliminate disease-causing proteins. acs.org These bifunctional molecules work by recruiting a specific E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent destruction by the proteasome. acs.orgceltarys.com One of the most commonly hijacked E3 ligases is the von Hippel-Lindau (VHL) E3 ligase, which naturally recognizes a hydroxylated proline residue on its substrates. acs.orgresearchgate.net
The chemical scaffold of this compound and its related isomers are instrumental in synthesizing advanced ligands for VHL. Research has described an efficient solid-phase synthesis of 14-membered macrocycles derived from the reaction of 4-hydroxyproline (B1632879) and this compound. researchgate.net This procedure relies on the aromatic nucleophilic displacement of the fluoride (B91410) atom by a hydroxyl group, demonstrating a direct application of the compound in creating complex structures for medicinal chemistry. researchgate.net
Furthermore, the development of fluorinated hydroxyproline (B1673980) (F-Hyp) scaffolds has emerged as a critical advancement in creating VHL ligands for PROTACs. acs.orgresearchgate.net While VHL ligands have traditionally incorporated the natural (2S,4R)-4-hydroxyproline (Hyp) amino acid, studies have shown that VHL can also stereoselectively recognize fluorinated versions, thereby expanding the chemical space for designing new degraders. acs.org In a key synthetic step to produce a specific diastereoisomer of 3-fluoro-4-hydroxyproline, the closely related compound 4-nitrobenzoic acid is used in a Mitsunobu esterification reaction to invert the alcohol's stereochemistry. acs.orgresearchgate.netresearchgate.net
Subsequent research demonstrated that incorporating these novel F-Hyp scaffolds into PROTACs yields highly effective and selective protein degraders. acs.orgresearchgate.net For instance, a PROTAC containing a (3S,4S)-F-Hyp moiety induced selective degradation of the BRD4 protein at nanomolar concentrations, despite showing a reduced binding affinity for VHL itself. acs.orgresearchgate.net This highlights the sophisticated role of fluorinated scaffolds in developing next-generation therapeutics for targeted protein degradation.
Exploration of Potential Biological Activities in Derivatives
The structural framework of this compound serves as a valuable starting point for the synthesis of various heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer activities.
Antimicrobial Activity
Derivatives of fluoronitrobenzoic acids have shown promise as antimicrobial agents. The regioisomer, 4-fluoro-3-nitrobenzoic acid , is considered an ideal precursor for synthesizing benzimidazole (B57391) derivatives, a class of compounds known for their applications as antimicrobials. ossila.com Research into related structures has yielded specific data on antimicrobial efficacy. For example, a derivative of 3-fluoro-5-methoxy-4-nitrobenzoic acid exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL.
In another study, new heterocyclic systems were synthesized from 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid . nih.gov The resulting intermediate and final compounds were evaluated for their in vitro antibacterial activity against several Gram-positive bacterial strains, demonstrating interesting efficacy. nih.gov
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) vs S. aureus | Minimum Inhibitory Concentration (MIC, µg/mL) vs B. subtilis |
|---|---|---|
| Intermediate 8 | 0.39 | 0.78 |
| Intermediate 9 | 1.56 | 0.78 |
| Target Compound 3 | 12.5 | 6.25 |
| Target Compound 5a | 3.12 | 1.56 |
| Target Compound 5b | 6.25 | 3.12 |
Anticancer Activity
The development of novel anticancer agents is another significant application for derivatives of this compound family. A novel approach for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives was developed using 4-fluoro-3-nitrobenzoic acid as a starting reagent. researchgate.net Cytotoxicity tests of the resulting compounds showed that most possessed anti-proliferative activity against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), ovarian carcinoma (A2780), and triple-negative breast cancer (MDA-MB-231). researchgate.net Two compounds in particular, CA1-e and CA1-g, were most potent against the A2780 cell line. researchgate.net
| Compound | IC₅₀ (µM) vs A2780 Cells |
|---|---|
| CA1-e | 22.76 |
| CA1-g | 22.94 |
These findings underscore the importance of this compound and its isomers as foundational structures in the search for new and effective therapeutic agents.
Applications in Agrochemical and Material Science Research
Intermediate in Agrochemical Synthesis
While a broad range of fluorinated and nitrated benzoic acid isomers are foundational to the synthesis of modern agrochemicals, specific research detailing the direct use of 3-fluoro-4-nitrobenzoic acid (CAS 403-21-4) in the creation of commercial herbicides, fungicides, or insecticides is not extensively documented in publicly available scientific literature. The reactivity of its isomers, however, provides insight into the potential synthetic pathways it could enable. For instance, isomers like 2-fluoro-3-nitrobenzoic acid are documented as starting materials in the multi-step synthesis of novel insecticides. This involves processes such as condensation, nitro group reduction, and amidation to build complex active ingredients. Similarly, other related structures like 2-chloro-4-fluoro-5-nitrobenzoic acid are patented intermediates in the synthesis of herbicides. These examples underscore the importance of the specific arrangement of the halide, nitro group, and carboxylic acid on the benzene (B151609) ring for achieving the desired biological activity in the final agrochemical product.
Building Block for Advanced Materials
The application of this compound extends into material science, where it serves as a foundational component for creating materials with highly specific and desirable properties.
Application in the Development of Liquid Crystals and Optoelectronic Materials
Research into liquid crystals and optoelectronic materials often leverages molecules with strong dipole moments and structural rigidity. While isomers of this compound, such as 3-fluoro-2-nitrobenzoic acid, have been investigated for their potential in developing liquid crystals, specific studies focusing on this compound itself are not prominent in the available literature. smolecule.com The research on its isomers indicates that the presence and relative positions of the fluorine and nitro groups can lead to materials with high dielectric anisotropy and birefringence, which are critical properties for display and optoelectronic applications. smolecule.com For example, related structures like 3-fluoro-4-methoxybenzonitrile (B1362260) are known to be used in liquid crystal materials, highlighting the role of the fluorinated aromatic core in this technology.
Ligand in Metal-Organic Frameworks (MOFs) Synthesis and Characterization
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of a MOF—such as its pore size, shape, and chemical environment—are directly determined by the structure of its constituent metal nodes and organic ligands.
While there is research suggesting that isomers like 3-fluoro-2-nitrobenzoic acid can act as ligands in MOF synthesis, direct and detailed studies employing this compound for this purpose are not widely reported. smolecule.com The general principle involves using the carboxylic acid group to coordinate with metal centers, forming the extended framework. The fluorine and nitro groups would then be oriented within the pores of the MOF, influencing its properties such as gas adsorption selectivity and catalytic activity. For example, derivatives of related compounds like 3-(2-Fluorophenyl)-5-nitrobenzoic acid have been explored for their ability to form MOFs with transition metals.
Advanced Characterization and Spectroscopic Analysis in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3-Fluoro-4-nitrobenzoic acid. While specific, detailed spectral assignments for this compound are not widely published in readily available literature, data from closely related isomers and derivatives, along with general principles of NMR, allow for a confident prediction of its spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the electronegativity of the fluorine atom, will cause these protons to be significantly deshielded, appearing at downfield chemical shifts. The proton adjacent to the carboxyl group and fluorine (H-2) and the proton between the fluorine and nitro group (H-5) would likely appear as doublets of doublets due to coupling with neighboring protons and the fluorine atom. The remaining proton (H-6) would also exhibit splitting. For comparison, in the related compound 4-fluoro-3-nitrobenzoic acid, the aromatic protons appear in the range of δ 7.21-8.11 ppm in DMSO-d6 rsc.org. In other substituted nitrobenzoic acids, the carboxylic acid proton itself is typically observed as a broad singlet at a very downfield shift, often around 12-13 ppm in DMSO-d6, moving it away from the aromatic signals .
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Seven distinct signals are expected for the seven carbon atoms in this compound. The carboxyl carbon is anticipated to resonate at the most downfield position, typically in the range of 165-170 ppm youtube.com. The carbons directly bonded to the electronegative fluorine and nitro groups (C-3 and C-4) will also be significantly deshielded. The fluorine atom will induce C-F coupling, which will be observable in the signals of the carbons in its vicinity. For the isomer 4-fluoro-3-nitrobenzoic acid, the carboxyl carbon appears at δ 166.84 ppm, and the aromatic carbons are observed between δ 116.14 and 166.37 ppm in DMSO-d6 rsc.org.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine atom. A single resonance is expected for this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In similar fluorinated nitroaromatic compounds, the ¹⁹F chemical shift is often observed in the range of -110 to -135 ppm magritek.comvwr.com. For instance, in a study monitoring the reaction of 1,2-difluoro-4-nitrobenzene, the fluorine atoms showed signals at -134 and -127 ppm magritek.com.
X-ray Crystallography for Solid-State Structure Determination, Intermolecular Interactions, and Hydrogen Bonding Analysis
X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, analysis of its isomer, 4-fluoro-3-nitrobenzoic acid, offers valuable insights into the likely structural characteristics.
A study on 4-fluoro-3-nitrobenzoic acid revealed that it crystallizes in the non-centrosymmetric monoclinic space group P2₁ monash.edu. The unit cell parameters were determined, providing a precise description of the crystal lattice. A key feature highlighted in this study is the significant role of strong hydrogen bonds in the crystal packing monash.edu.
In the solid state, carboxylic acids like this compound typically form hydrogen-bonded dimers. The carboxylic acid group acts as both a hydrogen bond donor and acceptor, leading to the formation of a characteristic R²₂(8) ring motif vwr.comchemicalbook.com. These dimeric structures are a common feature in the crystal packing of benzoic acid derivatives vwr.com.
Crystallographic Data for the Isomer 4-Fluoro-3-nitrobenzoic acid monash.edu
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.7170 (4) |
| b (Å) | 12.6475 (13) |
| c (Å) | 15.5237 (15) |
| α (°) | 90 |
| β (°) | 91.9786 (16) |
| γ (°) | 90 |
| Volume (ų) | 729.35 (13) |
| Z | 4 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The spectra provide a molecular fingerprint that is unique to the compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700 cm⁻¹ vwr.com. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be observed as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively vwr.com. The C-F stretching vibration will also give rise to a characteristic band in the fingerprint region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. Data available on PubChem for this compound confirms the presence of these characteristic bands nih.gov.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the nitro group around 1350 cm⁻¹ usually gives a strong Raman band. The C-F bond also has a characteristic Raman signal. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. As with FT-IR, experimental FT-Raman data for this compound is available in public databases nih.gov. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational frequencies for related nitrobenzoic acid derivatives researchgate.netresearchgate.net.
Key Vibrational Frequencies for this compound (Typical Ranges)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Nitro Group | Asymmetric NO₂ stretch | ~1530 |
| Nitro Group | Symmetric NO₂ stretch | ~1350 |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1400-1600 |
| Fluoro Group | C-F stretch | 1000-1400 |
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact mass of this compound, which in turn confirms its elemental composition. The calculated exact mass of C₇H₄FNO₄ is 185.01243577 Da nih.gov. HRMS can measure this with high accuracy, typically within a few parts per million (ppm), providing strong evidence for the molecular formula.
Common fragmentation pathways for nitrobenzoic acids involve the loss of small neutral molecules. For this compound, expected fragmentation could include:
Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group.
Loss of nitric oxide (NO, 30 Da) or nitrogen dioxide (NO₂, 46 Da) from the nitro group.
Decarboxylation, with the loss of carbon dioxide (CO₂, 44 Da).
Loss of a fluorine atom (F, 19 Da).
The analysis of these fragment ions helps to piece together the structure of the molecule and can be used to differentiate it from its isomers, as the relative abundances of the fragment ions may differ depending on the substitution pattern.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring in Research Studies
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile and thermally sensitive compounds like this compound. Purity analysis is often performed using a reversed-phase column, such as a C18 column nih.gov. A typical mobile phase would consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often containing a small amount of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form nih.gov. Detection is commonly achieved using a UV detector, as the aromatic ring and nitro group are strong chromophores. One documented HPLC method for a reaction involving this compound reported a purity of 99.9% chemicalbook.com.
Gas Chromatography (GC): Gas chromatography is also utilized for the purity assessment of this compound, often after derivatization to increase its volatility. A common derivatization method is silylation. Supplier specifications for this compound often indicate a purity of ≥98.0% as determined by silylated GC thermofisher.com. In some cases, GC can be used to monitor reactions involving benzoic acid derivatives, for example, by analyzing the methyl ester of the acid, which is more volatile acs.org. Purity analysis of the related isomer, 4-fluoro-3-nitrobenzoic acid, also reports values greater than 98.0% by GC tcichemicals.com.
Typical Chromatographic Purity Specifications
| Compound | Technique | Purity |
| This compound | Silylated GC | ≥98.0% thermofisher.com |
| This compound | HPLC | 99.9% chemicalbook.com |
| 4-Fluoro-3-nitrobenzoic acid | GC | >98.0% tcichemicals.com |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. For 3-fluoro-4-nitrobenzoic acid, the process would yield precise bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this exact molecule are not readily found in published literature, analysis of related structures like 4-nitrotoluene (B166481) and other nitrobenzoic acids allows for a reliable estimation. researchgate.netnih.govscholarsresearchlibrary.com
The key structural features would include the planar benzene (B151609) ring and the relative orientations of the carboxyl (-COOH), nitro (-NO₂), and fluoro (-F) substituents. The nitro group and the aromatic ring are expected to be nearly coplanar to maximize conjugation. epa.gov The carboxylic acid group may be slightly twisted out of the plane of the benzene ring. The strong electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the electronic distribution across the aromatic system. epa.gov
Expected Optimized Geometrical Parameters (Illustrative) This table is illustrative, based on typical values from DFT calculations on similar aromatic compounds.
| Parameter | Expected Value (Å or °) | Comment |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Typical for an aryl fluoride (B91410). |
| C-N (Nitro) Bond Length | ~1.48 Å | Reflects the single bond character between the ring carbon and the nitro group nitrogen. |
| N-O (Nitro) Bond Length | ~1.22 Å | Intermediate between a single and double bond due to resonance. |
| C-C (Carboxyl) Bond Length | ~1.49 Å | Single bond connecting the carboxylic carbon to the ring. |
| C=O (Carboxyl) Bond Length | ~1.21 Å | Typical carbonyl double bond. |
| C-O (Carboxyl) Bond Length | ~1.35 Å | Typical C-O single bond in a carboxylic acid. |
| O-C-C-C Dihedral Angle | Slightly non-zero | Indicates potential minor twisting of the carboxyl group out of the ring plane. |
HOMO-LUMO Analysis and Reactivity Prediction
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular excitability and reactivity.
For this compound, the electron-withdrawing nitro and fluoro groups are expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be distributed over the benzene ring. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations on the related compound 2-fluoro-4-nitrotoluene (B45272) showed that the nitro group's electron-withdrawing effect lowers the LUMO energy to -1.8 eV, making the molecule susceptible to nucleophilic attack. A similar effect is anticipated for this compound. The HOMO-LUMO gap provides evidence for charge transfer within the molecule, which influences its potential for nonlinear optical applications and its reactivity in chemical reactions. smolecule.com
Frontier Molecular Orbital Energies for an Analogous Compound (2-Fluoro-4-nitrotoluene)
| Parameter | Energy (eV) | Reference |
|---|---|---|
| HOMO Energy | Not Specified | |
| LUMO Energy | -1.8 | |
| HOMO-LUMO Gap (ΔE) | Not Specified (but lowered by nitro group) |
Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance. Conversely, the most positive potential would be found around the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation and nucleophilic interaction. The hydrogen atoms on the aromatic ring would exhibit moderately positive potential. Such maps are instrumental in understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
Impact of Fluorine on Molecular Conformation and Rotational Barriers
The introduction of a fluorine atom can have significant stereoelectronic effects on a molecule's conformation. Fluorine's high electronegativity creates a polarized C-F bond, which can influence the stability of adjacent rotamers through electrostatic and hyperconjugative interactions. In derivatives of this compound, such as oligobenzanilides, DFT calculations have been used to explore the energy barriers to rotation around the Ar–C(O) and Ar–N bonds. researchgate.net While these studies focus on larger, more complex systems, they are rooted in the properties of the initial this compound monomer. nih.govacs.org The rotational barrier of the carboxylic acid group relative to the benzene ring is an important conformational feature, as it affects the molecule's ability to form hydrogen-bonded dimers.
Theoretical Studies on Hydrogen Bonding and Intramolecular Interactions
Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, typically resulting in the formation of centrosymmetric dimers in the solid state and in nonpolar solvents. For this compound, theoretical studies would predict the formation of a stable dimer through O-H···O hydrogen bonds between the carboxyl groups of two molecules.
The potential for intramolecular hydrogen bonding also exists. Interactions could theoretically occur between the carboxylic acid proton and the adjacent fluorine (C-O-H···F) or the oxygen of the nitro group (C-O-H···O-N). However, given the geometry and the typical preference for the strong intermolecular dimer formation, significant intramolecular hydrogen bonding is less likely to be the dominant interaction. Natural Bond Orbital (NBO) analysis, another computational technique, could be used to quantify the strength of these potential weak intramolecular interactions and the primary intermolecular hydrogen bonds.
Molecular Dynamics Simulations and Docking Studies (e.g., for ligand-receptor interactions in drug design)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These studies are crucial for understanding the binding modes and affinities of novel compounds derived from this compound, thereby elucidating their mechanism of action at the molecular level.
Docking Studies: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. For instance, in the development of potential treatments for neurodegenerative diseases like Alzheimer's, derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE). researchgate.net In one study, fluoro-nitro benzothiazolourea derivatives were designed and subjected to molecular modeling to understand their binding with the AChE protein (PDB ID: 4EY7). researchgate.net The results showed excellent docking scores, ranging from -9.7 to -11.2, which were comparable to the standard drug Donepezil (-11.6). researchgate.net The high affinity was attributed to significant hydrogen bonding between the ligands and amino acid residues in the active site of the enzyme. researchgate.net
Similarly, benzimidazole (B57391) derivatives synthesized from 4-fluoro-3-nitrobenzoic acid (an isomer) were evaluated as AChE and butyrylcholinesterase (BChE) inhibitors. researchgate.net Docking studies revealed that the benzimidazole core of the most active compounds interacts with key aromatic residues, such as W279 and Y334, in the peripheral active site of the enzyme through π-π stacking interactions. researchgate.net
In the context of cancer therapy, derivatives have been designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov Docking of 3-methylquinoxaline derivatives into the VEGFR-2 active site helped to rationalize their cytotoxic activity, with the most potent compounds showing strong inhibitory activity (IC50 values as low as 3.2 nM), comparable to the approved drug Sorafenib. nih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time, assessing its stability and confirming the binding mode. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives investigated as antidiabetic agents, MD simulations were performed on the most active compound. researchgate.net The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex suggested that the compound remained stable within the binding site of the target enzymes (α-glucosidase and α-amylase), thus validating the docking results. researchgate.net Unbiased MD simulations have also been employed to study the self-association behavior of substituted benzoic acids in solution, providing insights into the intermolecular interactions that precede crystallization. ucl.ac.uk
These computational studies are fundamental in structure-based drug design, allowing for the rational optimization of lead compounds derived from this compound to improve their binding affinity and selectivity for specific biological targets.
Table 1: Summary of Molecular Docking Studies on this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity using statistical models. wikipedia.org The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. wikipedia.orgdergipark.org.tr
QSAR Model Development: A QSAR model takes the form of: Activity = f (Physicochemical properties and/or Structural properties) + error wikipedia.org
For derivatives of this compound, QSAR studies help to identify the key molecular features (descriptors) that govern their biological effects. These descriptors can be electronic (e.g., Hammett constants, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). dergipark.org.triomcworld.com
A 3D-QSAR study, incorporating both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), was conducted on a series of indole (B1671886) derivatives obtained from isomeric fluoro nitrobenzoic acids. mdpi.com To build the models, a dataset of 27 molecules was split into a training set (19 compounds) to generate the model and a test set (8 compounds) to validate its predictive power. mdpi.com The resulting models showed good internal and external validation statistics, indicating their reliability. mdpi.com For the CoMFA model, a cross-validated q² of 0.625 and a non-cross-validated r² of 0.967 were achieved. mdpi.com The CoMSIA model yielded a q² of 0.523 and an r² of 0.959. mdpi.com Such validated models can reliably predict the activity of new compounds in the series. mdpi.com
QSAR studies on broader classes of related compounds, such as nitroaromatics and benzoic acid derivatives, have highlighted the importance of specific descriptors. For example, a QSAR analysis of the toxicity of 95 different nitroaromatic compounds against Tetrahymena pyriformis identified hydrophobicity and electrophilic reactivity as the most critical factors determining their mode of action. nih.gov Another study on benzoylamino benzoic acid derivatives found that lipophilic parameters and the total number of carbons connected with single and aromatic bonds were significant for their antimicrobial activity. dergipark.org.tr These findings provide a general framework for understanding how modifications to the this compound scaffold can impact biological activity.
By quantifying the relationship between structure and activity, QSAR models serve as a powerful predictive tool in medicinal chemistry, guiding the rational design of novel derivatives of this compound with enhanced therapeutic properties.
Table 2: 3D-QSAR Model Validation for Fluoro Nitrobenzoic Acid Derivatives
Industrial and Scalability Research Considerations
Pilot-Scale Synthesis and Process Optimization for Future Large-Scale Production
The journey from benchtop synthesis to large-scale industrial production of 3-fluoro-4-nitrobenzoic acid involves a critical pilot-plant stage. This phase focuses on translating laboratory procedures into a more robust and scalable process. A common laboratory synthesis involves the oxidation of 3-fluoro-4-nitrobenzyl alcohol with a reagent like Jones reagent in acetone. chemicalbook.com While effective for small quantities, this method presents challenges for large-scale production due to the use of hazardous and environmentally unfriendly chromium-based reagents.
Another laboratory-scale method is the oxidation of 2-fluoro-4-methyl-1-nitro-benzene using potassium dichromate in glacial acetic acid and concentrated sulfuric acid. This route also utilizes chromium, posing similar scalability and waste disposal issues.
For industrial applications, direct nitration of p-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid is a more viable route. prepchem.com One documented procedure involves adding p-fluorobenzoic acid to a mixture of nitric acid and concentrated sulfuric acid at a controlled temperature, yielding this compound after an extended reaction time. prepchem.com
Process optimization at the pilot scale aims to refine reaction parameters to maximize yield, purity, and efficiency while ensuring safety and minimizing costs. Key parameters for optimization include:
Molar Ratios: Fine-tuning the ratio of nitrating agents to the starting material is crucial for driving the reaction to completion and minimizing side products.
Temperature Control: Precise temperature management is essential to prevent over-nitration or decomposition of the product.
Reaction Time: Optimizing the reaction duration ensures maximum conversion without unnecessary energy consumption or product degradation.
Solvent and Catalyst Selection: Investigating alternative solvents and catalysts can lead to improved yields, easier work-up procedures, and reduced environmental impact. For instance, a method for a related compound, 3-chloro-5-fluoro-4-nitrobenzoic acid, highlights the use of a fuming nitric acid and concentrated sulfuric acid medium, which achieves high yields and purity. The recycling of the acidic filtrate in this process significantly reduces waste.
Development of Robust Quality Control and Analytical Methods for Industrial-Scale Research
To ensure the consistent quality of this compound produced on an industrial scale, robust quality control (QC) and analytical methods are indispensable. These methods are vital for monitoring the reaction progress, identifying impurities, and verifying the final product specifications.
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity of this compound and quantifying any impurities. It is used to achieve a titer of 94.5% in the synthesis of a similar compound. patsnap.com Gas chromatography (GC) can also be employed, with some suppliers guaranteeing a purity of over 98.0% by GC. tcichemicals.com
Other important analytical techniques include:
Melting Point Analysis: The melting point is a fundamental indicator of purity, with a sharp and defined melting range suggesting a high-purity product. The reported melting point for this compound is typically in the range of 173-176°C. avantorsciences.com
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the compound.
Moisture Content Analysis: Karl Fischer titration is a standard method to determine the water content, which is a critical quality parameter for many industrial applications. Industrial-grade specifications often require a moisture content of ≤0.2%. innospk.com
Establishing clear specifications for the final product, including purity, impurity profile, and physical properties, is a crucial aspect of industrial-scale QC.
Economic Feasibility and Cost-Benefit Analysis of Various Synthetic Routes in Industrial Contexts
The economic viability of producing this compound on an industrial scale is heavily dependent on the chosen synthetic route. A thorough cost-benefit analysis of different pathways is essential to identify the most commercially attractive option.
Factors to consider in this analysis include:
Raw Material Costs: The price and availability of starting materials are major cost drivers. For example, one patent notes that the starting material for a particular route to a related compound, 2,4-dichloro-5-fluoro-benzoic acid, is not easily obtainable and is expensive, rendering the route economically unfeasible. google.com
Process Complexity: Routes involving multiple steps, complex purification procedures, or specialized equipment can increase operational costs. A one-pot synthesis method is often preferred for its simplicity and reduced operational complexity. google.com
Yield and Throughput: Higher yields and throughput directly translate to lower production costs per unit of product.
Waste Disposal Costs: The cost of treating and disposing of waste generated during the synthesis is a critical consideration, particularly for routes that produce hazardous byproducts.
A simplified comparison of potential synthetic routes is presented in the table below:
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Oxidation | 3-fluoro-4-nitrobenzyl alcohol | Jones reagent | High conversion | Use of toxic chromium reagents |
| Oxidation | 2-fluoro-4-methyl-1-nitro-benzene | Potassium dichromate, H₂SO₄ | Good yield | Use of toxic chromium reagents |
| Nitration | p-Fluorobenzoic acid | Nitric acid, H₂SO₄ | Readily available starting material | Potential for side reactions |
An economically feasible industrial process would likely favor a route with inexpensive and readily available starting materials, high yields, and minimal waste generation.
Environmental Considerations and Waste Minimization Strategies in Process Development
Modern chemical manufacturing places a strong emphasis on environmental sustainability. The development of an industrial-scale process for this compound must incorporate strategies to minimize its environmental footprint.
Key environmental considerations include:
Use of Hazardous Reagents: The use of toxic and hazardous reagents, such as chromic acid, should be avoided or minimized. The principles of green chemistry encourage the substitution of hazardous substances with safer alternatives.
Solvent Selection: The choice of solvents is critical. Solvents should be selected based on their environmental impact, with a preference for greener solvents that are recyclable and have low toxicity.
Waste Generation: The process should be designed to minimize the generation of waste. This can be achieved through process optimization to improve reaction selectivity and yield.
Waste Treatment: Any waste generated must be treated to neutralize hazardous components before disposal. This includes the treatment of acidic or basic waste streams and the removal of organic residues.
Waste minimization strategies that can be implemented include:
Recycling of Reagents and Solvents: Where possible, reagents and solvents should be recovered and recycled. For example, the recycling of acidic filtrate has been shown to be an effective strategy.
Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Catalytic Processes: The use of catalytic methods is often more environmentally friendly than stoichiometric reactions as they reduce the amount of waste generated.
By integrating these environmental considerations into the process development from an early stage, it is possible to develop a sustainable and responsible industrial-scale synthesis of this compound.
Q & A
Basic Questions
Q. What are the standard synthetic routes and characterization methods for 3-fluoro-4-nitrobenzoic acid?
- Synthesis : The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr). For example, this compound reacts with alkoxides under mild conditions (room temperature, 1–3 hours) using sodium hydride as a base in THF. Avoiding ester derivatives (e.g., methyl or t-butyl esters) is critical to prevent competitive transesterification side reactions .
- Characterization : Techniques include H/C NMR for structural verification, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving crystal structures (using software like SHELX or ORTEP-3) .
Q. What analytical techniques are recommended for monitoring reactions involving this compound?
- H NMR is effective for real-time kinetic studies, especially in tracking hydrolysis or substitution reactions. High-performance liquid chromatography (HPLC) ensures purity assessment, while Fourier-transform infrared spectroscopy (FTIR) confirms functional group integrity .
Q. How is the crystal structure of this compound determined?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement employs software like SHELXL for small-molecule structures or SHELXE for experimental phasing in complex cases. ORTEP-3 aids in visualizing molecular geometry and thermal ellipsoids .
Advanced Research Questions
Q. How can nucleophilic aromatic substitution reactions with this compound be optimized?
- Solvent Selection : Use THF for most reactions, but switch to THF/DMF (6:1) for poorly soluble nucleophiles.
- Base Choice : Sodium hydride efficiently deprotonates the carboxylic acid while generating alkoxide nucleophiles. Avoid NaOMe/NaOEt unless steric hindrance is a concern.
- Avoiding Side Reactions : Directly use the free carboxylic acid form to bypass transesterification issues common with ester derivatives .
Q. How to address contradictory yield data in reactions involving ester derivatives of this compound?
- Transesterification is a key culprit, especially with smaller alkoxides (e.g., methoxide). Validate purity of starting materials via HPLC and monitor reaction progress with F NMR to detect intermediate species. Use the free acid form to eliminate competing pathways .
Q. What computational strategies predict the reactivity of this compound in protein-ligand interactions?
- Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., nitro group for hydrogen bonding). Molecular docking (e.g., AutoDock Vina) models interactions with target proteins, leveraging structural data from analogs like 4-acetamido-3-nitrobenzoic acid .
Q. How to design experiments probing substituent effects on the compound’s reactivity?
- Variable Control : Systematically replace fluorine or nitro groups with electron-donating/withdrawing substituents.
- Kinetic Profiling : Compare reaction rates (e.g., SNAr) under identical conditions using stopped-flow NMR.
- Solubility Management : For hydrophobic derivatives, employ co-solvents like DMSO or ionic liquids .
Q. What methodologies resolve solubility challenges in reactions with this compound?
- Use solvent mixtures (e.g., THF/DMF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide). For highly insoluble intermediates, consider micellar catalysis or ball milling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
